1,3-Benzodioxole-5-propanol

Description

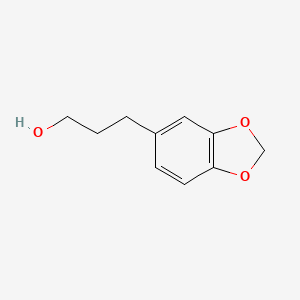

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-5-1-2-8-3-4-9-10(6-8)13-7-12-9/h3-4,6,11H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPIXLMGIICUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60220585 | |

| Record name | 1,3-Benzodioxole-5-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7031-03-0 | |

| Record name | 1,3-Benzodioxole-5-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007031030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxole-5-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60220585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3-dioxaindan-5-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1,3 Benzodioxole 5 Propanol

Advanced Synthetic Routes for 1,3-Benzodioxole-5-propanol

The synthesis of this compound can be achieved through various chemical pathways, each with distinct advantages and challenges. These routes often involve the use of specialized reagents and catalysts to achieve high yields and selectivity.

Reaction with Mercury(II) Diacetate Followed by Reduction

A notable method for synthesizing derivatives of 1,3-Benzodioxole (B145889) involves the reaction of a precursor with mercury(II) diacetate, followed by a reduction step. While specific details on the direct synthesis of this compound using this exact method are not extensively documented in the provided search results, the principle of oxymercuration-demercuration is a well-established method for the hydration of alkenes. This suggests that a similar pathway could be envisioned starting from an appropriate alkenyl-substituted 1,3-benzodioxole.

Continuous Acylation Processes Utilizing Heterogeneous Catalysts

Continuous acylation of 1,3-benzodioxole represents a modern and efficient approach to producing key intermediates that can be further transformed into this compound. A study on the continuous acylation of 1,3-benzodioxole using a recyclable heterogeneous substoichiometric catalyst demonstrated significant potential. mdpi.comnih.govresearchgate.net

In this process, 1,3-benzodioxole is reacted with an acylating agent, such as propionic anhydride, in a flow reactor packed with a heterogeneous catalyst like Aquivion SO3H®. mdpi.comresearchgate.net This method offers several advantages, including improved heat and mass transfer, precise temperature control, and easier scale-up. mdpi.com The use of a heterogeneous catalyst simplifies the purification process as it can be easily separated from the reaction mixture and recycled. mdpi.comnih.govresearchgate.net

| Parameter | Value | Reference |

| Reactants | 1,3-Benzodioxole, Propionic Anhydride | mdpi.com |

| Catalyst | Aquivion SO3H® | mdpi.com |

| Temperature | 100 °C | mdpi.comnih.govresearchgate.net |

| Conversion Rate | 73% | mdpi.comnih.govresearchgate.net |

| Selectivity | 62% | mdpi.comnih.govresearchgate.net |

| Reaction Time | 30 minutes | mdpi.comnih.govresearchgate.net |

The resulting acylated product, 1-(benzo[d] nih.govprepchem.comdioxol-5-yl)propan-1-one, can then be reduced to yield this compound. mdpi.comresearchgate.net

Reduction of Piperonyl Aldehyde and Related Precursors

The reduction of piperonyl aldehyde (1,3-benzodioxole-5-carbaldehyde) is a direct route to obtaining piperonyl alcohol, a closely related compound. solubilityofthings.com While not the target compound, this transformation highlights the feasibility of reducing carbonyl functionalities on the benzodioxole ring system. The reduction of the corresponding propanal or ketone derivative would yield the desired this compound.

Various reducing agents can be employed for such transformations. For instance, biocatalytic reductions using microorganisms have shown promise in producing chiral alcohols from their corresponding ketones with high enantioselectivity. nih.gov A study demonstrated the successful reduction of 1-(benzo[d] nih.govprepchem.comdioxol-5-yl)ethanone to (R)-1-(1,3-benzodioxol-5-yl)ethanol with over 99% enantiomeric excess using Lactobacillus paracasei BD101. nih.gov This suggests that a similar biocatalytic approach could be developed for the stereoselective synthesis of this compound.

Reaction of Piperonyl Chloride with Sodium Hydroxide (B78521) Followed by Reduction

Piperonyl chloride can be synthesized through a continuous flow reaction, offering a stable and efficient process with high yield and selectivity. google.com The resulting piperonyl chloride can then undergo further reactions. For example, a reaction with sodium hydroxide could potentially lead to the formation of piperonyl alcohol, which could then be elaborated to the target propanol (B110389). A related synthesis involves the reaction of a precursor with thioacetic acid followed by treatment with sodium hydroxide in ethanol (B145695) and water to yield 3-(1,3-Benzodioxol-5-yl)propanethiol. prepchem.com This indicates that nucleophilic substitution reactions at the benzylic position are viable and can be used to introduce different functional groups.

Grignard-Epoxide Route and its Stereocontrol Aspects

The reaction of a Grignard reagent with an epoxide is a classic and powerful method for carbon-carbon bond formation and the synthesis of alcohols. youtube.commasterorganicchemistry.comyoutube.comyoutube.com To synthesize this compound via this route, a Grignard reagent derived from a 5-halosubstituted-1,3-benzodioxole would be reacted with propylene (B89431) oxide.

The key steps in this synthesis are:

Formation of the Grignard reagent: 5-Bromo-1,3-benzodioxole is reacted with magnesium metal in an ether solvent to form 1,3-benzodioxol-5-ylmagnesium bromide.

Reaction with epoxide: The Grignard reagent then acts as a nucleophile, attacking the less sterically hindered carbon of propylene oxide. masterorganicchemistry.com This ring-opening reaction forms a new carbon-carbon bond.

Acidic workup: The resulting alkoxide is protonated in an acidic workup step to yield the final alcohol product. youtube.com

This method allows for the introduction of a three-carbon chain in a single step. Furthermore, if an enantiomerically pure epoxide is used, this route can provide stereocontrol, leading to the formation of an enantiomerically enriched alcohol. google.com

Reduction of Propiophenone (B1677668) Derivatives and Stereochemical Considerations

The reduction of propiophenone derivatives is a common method for synthesizing the corresponding alcohols. A series of propiophenone derivatives have been synthesized and evaluated for various biological activities. nih.gov The synthesis of this compound can be achieved by the reduction of 1-(1,3-benzodioxol-5-yl)propan-1-one.

The stereochemistry of the resulting alcohol is a critical consideration. The reduction of a prochiral ketone can lead to a racemic mixture of enantiomers unless a stereoselective reducing agent or catalyst is used. Asymmetric reduction methods are therefore highly valuable.

One approach to achieve stereoselectivity is through biocatalysis. As mentioned earlier, microorganisms like Lactobacillus paracasei have been successfully used for the enantioselective reduction of related ketones. nih.gov Another approach involves the use of chiral reducing agents or catalysts, which can favor the formation of one enantiomer over the other. A patent describes a process for the stereoselective formation of (S)-α-Methyl-1,3-benzodioxole-5-ethanol through an enzymatic reduction step, achieving high enantiomeric excess. google.com This highlights the potential for producing enantiomerically pure this compound derivatives through similar stereoselective reduction strategies.

Enantioselective Synthesis and Chiral Resolution Techniques

The generation of enantiomerically pure chiral alcohols is a cornerstone of modern organic synthesis. For derivatives of this compound, enzymatic and chemical methods are employed to achieve high optical purity, which is often crucial for their intended applications.

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes, particularly lipases, to separate racemic mixtures of alcohols. mdpi.comnih.gov Lipases catalyze the acylation of one enantiomer at a much faster rate than the other, allowing for the separation of a fast-reacting enantiomer (as an ester) from the slow-reacting enantiomer (as an alcohol). mdpi.com

A notable example involves the kinetic resolution of a structurally similar compound, (±)-α-methyl-1,3-benzodioxole-5-ethanol. In a study, Amano PS, a lipase (B570770) from Pseudomonas cepacia, was used to catalyze the enantioselective acylation of the racemic alcohol with vinyl acetate (B1210297) as the acyl donor. researchgate.net The reaction yielded the acetylated (R)-enantiomer with high enantiomeric excess (ee), leaving the unreacted (S)-enantiomer. researchgate.net Immobilized Lipase B from Candida antarctica (CAL-B), often known by the trade name Novozym 435, is also widely used for such resolutions due to its high stability and enantioselectivity in organic solvents. nih.govnih.gov The efficiency of these resolutions is influenced by the choice of enzyme, acyl donor, solvent, and temperature. nih.gov

Table 1: Example of Enzymatic Kinetic Resolution of a 1,3-Benzodioxole Derivative Resolution of (±)-α-methyl-1,3-benzodioxole-5-ethanol using Amano PS Lipase

| Product | Yield | Enantiomeric Excess (ee) |

| (-)-(R)-α-methyl-1,3-benzodioxole-5-ethyl acetate | 44% | 96% |

| (+)-(S)-α-methyl-1,3-benzodioxole-5-ethanol | 53% | 80% |

Data sourced from a study on the synthesis of a chiral intermediate. researchgate.net

Following enzymatic resolution, the enantiomeric purity of the desired product can be further enhanced, or the less desired enantiomer can be converted into the target enantiomer. The Mitsunobu reaction is a versatile method for achieving the stereochemical inversion of a secondary alcohol. researchgate.net

In the synthesis pathway for a chiral building block related to this compound, the (-)-(R)-acetate obtained from the lipase resolution was first hydrolyzed to yield the (-)-(R)-alcohol. This alcohol then underwent a Mitsunobu inversion, followed by hydrolysis of the resulting ester, to produce the desired (+)-(S)-alcohol. This multi-step sequence, combining enzymatic resolution with chemical inversion, successfully converted the (R)-enantiomer into the (S)-enantiomer with a final enantiomeric excess of 96%. researchgate.net This demonstrates how combining biocatalytic and classic chemical methods can maximize the yield of a single, highly pure enantiomer from a racemic starting material. researchgate.net

An alternative to resolving a racemic mixture is the direct, stereoselective synthesis of a single enantiomer from a prochiral precursor. The asymmetric reduction of ketones to chiral secondary alcohols is a common and effective strategy. This can be accomplished using biocatalysts, which often provide excellent yields and exceptional enantioselectivity. nih.gov

For instance, the ketone 1-(benzo[d] researchgate.netnih.govdioxol-5-yl)ethanone was successfully reduced to the corresponding (R)-alcohol with over 99% enantiomeric excess using the bacterium Lactobacillus paracasei BD101 as the biocatalyst. nih.gov The study optimized various reaction parameters to achieve high conversion and selectivity. nih.gov Similarly, another study utilized the enzymatic activity within Zygosaccharomyces rouxii to stereoselectively reduce 3,4-methylene-dioxyphenyl acetone (B3395972) to the S-alcohol in >95% yield and >99.9% ee. researchgate.net These methods are advantageous as they can be environmentally benign and produce the desired chiral carbinol directly in high optical purity. nih.gov

Table 2: Biocatalytic Reduction for Chiral Alcohol Synthesis

| Precursor Ketone | Biocatalyst | Product Alcohol | Enantiomeric Excess (ee) |

| 1-(benzo[d] researchgate.netnih.govdioxol-5-yl)ethanone | Lactobacillus paracasei BD101 | (R)-1-(1,3-benzodioxol-5-yl)ethanol | >99% |

| 3,4-methylene-dioxyphenyl acetone | Zygosaccharomyces rouxii | S-3,4-methylene-dioxyphenyl isopropanol | >99.9% |

Data sourced from studies on microbial reduction of ketones. researchgate.netnih.gov

The effective design of synthetic processes is critical to obtaining chiral molecules like this compound derivatives in high yield and enantiomeric purity. This often involves a strategic combination of the techniques previously described. researchgate.net A successful process might involve an initial enzymatic kinetic resolution to separate enantiomers, followed by a chemical inversion step like the Mitsunobu reaction to convert the unwanted enantiomer into the desired one. researchgate.net This dual approach allows for a theoretical yield of 100% for the target enantiomer from the initial racemic mixture.

Alternatively, processes built around the asymmetric reduction of a prochiral ketone can be highly effective. nih.gov By systematically optimizing conditions such as the choice of biocatalyst, pH, temperature, and substrate concentration, it is possible to produce chiral alcohols with excellent selectivity and yield in a single step. nih.gov For example, the preparative scale synthesis of (R)-1-(1,3-benzodioxol-5-yl)ethanol using Lactobacillus paracasei BD101 yielded 3.72 grams of the product with an enantiomeric excess greater than 99%, demonstrating the viability of such biocatalytic processes for producing enantiopure compounds. nih.gov

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is largely dictated by its primary alcohol functional group. This group is a key site for transformations, allowing for the synthesis of a variety of derivatives.

The oxidation of alcohols is a fundamental transformation in organic chemistry. ck12.org As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. chemguide.co.ukorganicmystery.com

The oxidation to an aldehyde, specifically 3-(1,3-benzodioxol-5-yl)propanal, requires the use of mild oxidizing agents to prevent overoxidation to the carboxylic acid. organic-chemistry.org Reagents such as those used in the Swern or Dess-Martin oxidations are suitable for this selective transformation. organic-chemistry.org The presence of the hydrogen atom on the carbinol carbon in primary alcohols makes them susceptible to oxidation. libretexts.org

If a stronger oxidizing agent, such as potassium dichromate in an acidic solution (K₂Cr₂O₇/H₂SO₄), is used, the primary alcohol will typically be oxidized first to the aldehyde, which is then rapidly oxidized further to the corresponding carboxylic acid, 3-(1,3-benzodioxol-5-yl)propanoic acid. ck12.orgchemguide.co.ukorganicmystery.com

The oxidation of a related secondary alcohol, such as 1-(1,3-benzodioxol-5-yl)propan-1-ol, would yield a ketone, 1-(1,3-benzodioxol-5-yl)propan-1-one. Ketones are generally resistant to further oxidation except under harsh conditions that cleave carbon-carbon bonds. chemguide.co.ukorganicmystery.com This difference in reactivity is a key distinction between primary and secondary alcohols in derivatization studies. libretexts.org

Table 3: Expected Oxidation Products of 1,3-Benzodioxole Alcohols

| Starting Alcohol (Structure) | Oxidizing Agent Type | Expected Product | Product Class |

| This compound (Primary) | Mild (e.g., Dess-Martin Periodinane) | 3-(1,3-benzodioxol-5-yl)propanal | Aldehyde |

| This compound (Primary) | Strong (e.g., K₂Cr₂O₇/H⁺) | 3-(1,3-benzodioxol-5-yl)propanoic acid | Carboxylic Acid |

| 1-(1,3-benzodioxol-5-yl)propan-1-ol (Secondary) | Standard (e.g., CrO₃) | 1-(1,3-benzodioxol-5-yl)propan-1-one | Ketone |

Reduction Reactions to Form Various Alcohol Derivatives

The synthesis of this compound and its substituted analogs often involves the reduction of a corresponding ketone or aldehyde. A notable method is the chiral reduction of a ketone precursor, such as 3,4-methylenedioxyphenyl acetone, to produce a specific stereoisomer of the alcohol. google.com For instance, a biocatalyzed reduction process can yield the enantiomerically pure (S)-α-Methyl-1,3-benzodioxole-5-ethanol, which is a crucial intermediate in the synthesis of certain pharmacologically active compounds. google.com

Common laboratory reducing agents can also be employed to convert the carbonyl group of precursors like 3-(1,3-benzodioxol-5-yl)propanal into the primary alcohol, this compound. These reduction reactions are fundamental for creating the alcohol functionality, which serves as a starting point for subsequent chemical modifications.

Table 1: Examples of Reduction Reactions

| Starting Material | Reaction Type | Product |

|---|---|---|

| 3,4-Methylenedioxyphenyl acetone | Chiral Reduction | (S)-α-Methyl-1,3-benzodioxole-5-ethanol |

| 3-(1,3-benzodioxol-5-yl)propanal | Carbonyl Reduction | This compound |

Nucleophilic Substitution Reactions for Substituted Products

The hydroxyl group of this compound is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a more reactive group. A common strategy is to transform the alcohol into a mesylate or tosylate by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. google.com

This conversion creates an excellent leaving group (mesylate or tosylate), which can then be readily displaced by a wide range of nucleophiles. This two-step sequence allows for the introduction of various functional groups at the propanol side chain, leading to a diverse array of substituted products. For example, after activation, the intermediate can be reacted with nucleophiles such as azides, cyanides, or amines to yield the corresponding substituted derivatives. google.com

Table 2: Activation of the Hydroxyl Group for Nucleophilic Substitution

| Starting Alcohol | Reagent | Base | Activated Intermediate |

|---|---|---|---|

| (S)-α-Methyl-1,3-benzodioxole-5-ethanol | Methanesulfonyl Chloride | Triethylamine | (S)-α-Methyl-1,3-benzodioxole-5-ethyl mesylate |

Esterification Reactions

Esterification is a key transformation for creating derivatives of this compound. This reaction typically involves reacting the alcohol with a carboxylic acid or its more reactive derivative (like an acid chloride or anhydride) to form an ester. The Fischer esterification, where the alcohol and a carboxylic acid are heated in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. chemguide.co.ukyoutube.comlibretexts.org

This process is reversible, but the equilibrium can be shifted towards the product by using an excess of one reactant or by removing the water formed during the reaction. chemguide.co.uk Research has demonstrated the synthesis of novel 1,3-benzodioxol-5-ethanol derivatives through esterification with various substituted organic acids, highlighting the versatility of this reaction for creating a library of compounds with potentially different properties.

Table 3: Illustrative Esterification Reactions

| Alcohol | Carboxylic Acid/Derivative | Product (Ester) |

|---|---|---|

| This compound | Acetic Anhydride | 1,3-Benzodioxole-5-propyl acetate |

| This compound | Benzoic Acid | 1,3-Benzodioxole-5-propyl benzoate |

| This compound | Propionic Acid | 1,3-Benzodioxole-5-propyl propionate |

Amidation Processes from Propanal Precursors

Amides can be synthesized from propanal precursors, such as 3-(1,3-benzodioxol-5-yl)propanal. A standard synthetic route involves a two-step process. First, the aldehyde is oxidized to its corresponding carboxylic acid, 3-(1,3-benzodioxol-5-yl)propanoic acid, using a suitable oxidizing agent.

In the second step, the newly formed carboxylic acid is activated and reacted with an amine to form the amide bond. Common methods for this amidation step include converting the carboxylic acid to an acid chloride (e.g., using thionyl chloride) followed by reaction with the amine, or using coupling agents that facilitate the direct reaction between the carboxylic acid and the amine. This sequence provides a reliable pathway to a wide range of N-substituted amides derived from the 1,3-benzodioxole scaffold. nih.gov

Table 4: Synthetic Pathway from Propanal to Amide

| Precursor | Intermediate Step | Reagent for Amidation | Final Product (Amide) |

|---|---|---|---|

| 3-(1,3-benzodioxol-5-yl)propanal | Oxidation to Carboxylic Acid | Amine (R-NH₂) + Coupling Agent | N-alkyl-3-(1,3-benzodioxol-5-yl)propanamide |

Intramolecular Alkylation in Derivative Synthesis

Derivatives of this compound are useful substrates for intramolecular alkylation reactions, which are powerful methods for constructing new ring systems. In these reactions, a reactive site on the propyl chain cyclizes onto the electron-rich benzodioxole ring, forming a polycyclic structure.

A prominent example of such a transformation is the Pictet-Spengler reaction. google.com In a typical application, an ethanolamine (B43304) derivative of 1,3-benzodioxole can be condensed with an aldehyde or ketone. The resulting intermediate then undergoes an acid-catalyzed intramolecular electrophilic substitution (alkylation) onto the aromatic ring to form a new heterocyclic ring, such as a tetrahydroisoquinoline. This strategy is a cornerstone in the synthesis of many complex alkaloids and related pharmaceutical agents. google.com

Table 5: Conceptual Steps in Intramolecular Alkylation (e.g., Pictet-Spengler)

| Starting Material Type | Key Reagent | Reaction Type | Product Type |

|---|---|---|---|

| 1,3-Benzodioxole-5-ethylamine derivative | Aldehyde (e.g., p-nitrobenzaldehyde) | Condensation & Intramolecular Cyclization | Fused Heterocyclic System (e.g., Benzodiazepine (B76468) derivative) |

Biological Activities and Mechanistic Investigations of 1,3 Benzodioxole 5 Propanol and Its Derivatives

Anticancer Research Applications

Derivatives of the 1,3-benzodioxole (B145889) scaffold have been a significant area of interest in oncology research. Studies have explored their mechanisms of action, including effects on cellular machinery critical for cancer cell proliferation and survival.

Modulation of Microtubule Assembly and Tubulin Interaction

Certain synthetic derivatives of 1,3-benzodioxole have been identified as potent antimitotic agents that function by interfering with microtubule dynamics. Research has shown that a class of 6-benzyl-1,3-benzodioxole derivatives can inhibit the assembly of microtubules. researchgate.net These compounds act as competitive inhibitors of colchicine (B1669291) binding to tubulin, a protein essential for the formation of the mitotic spindle during cell division. researchgate.net This inhibition of tubulin polymerization disrupts the cell cycle, leading to a halt in mitosis and subsequent cancer cell death. The specific structural features required for this activity include an intact dioxole ring and particular substitutions on the benzyl (B1604629) moiety. researchgate.net

Induction of Cell Cycle Arrest (S Phase)

The progression of the cell cycle is a tightly regulated process, and its disruption is a key strategy in cancer therapy. While some anticancer agents arrest cells in the G2/M phase, others can halt progression during the S phase, the period of DNA synthesis. Investigations into benzimidazole (B57391) derivatives, which share structural similarities with some complex heterocyclic compounds, have shown that specific molecules can induce cell cycle arrest in the S and G2 phases. mdpi.com One particular benzimidazole compound was found to significantly increase the proportion of ovarian cancer cells (SKOV3) in the S phase, from approximately 35% in untreated cells to nearly 46%. mdpi.com While this specific finding is for a related heterocyclic compound, it highlights a mechanism of action that is a subject of ongoing investigation for various scaffolds, including benzodioxole derivatives.

Apoptosis Induction in Cancer Cells

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. frontiersin.org Several derivatives of 1,3-benzodioxole have been shown to induce apoptosis through various molecular pathways.

One studied mechanism involves the conjugation of 1,3-benzodioxole derivatives with arsenicals. These fabricated organic arsenicals exhibit enhanced anti-proliferation by inhibiting the thioredoxin (Trx) system, which is often over-expressed in cancer cells and contributes to anti-apoptosis and drug resistance. nih.gov Inhibition of the Trx system leads to increased oxidative stress and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov The activated caspase-3 then cleaves cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov

Further research on other derivatives, such as tricyclic decylbenzoxazole, has shown apoptosis induction through the upregulation of the FOXO3 transcription factor, which in turn promotes the expression of pro-apoptotic proteins like Bim. nih.gov This activation can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. nih.gov

Efficacy Evaluation Against Specific Cancer Cell Lines

The cytotoxic potential of 1,3-benzodioxole derivatives has been evaluated against a panel of human cancer cell lines. The results demonstrate a range of efficacy depending on the specific chemical structure of the derivative and the type of cancer cell.

For instance, organic arsenicals conjugated with 1,3-benzodioxole derivatives, such as MAZ2, have shown broad-spectrum anti-proliferative efficiency against cell lines including human breast adenocarcinoma (MCF-7), murine breast carcinoma (4T1), human cervical carcinoma (HeLa), and human hepatocellular carcinoma (HepG2). nih.gov In contrast, a series of synthesized 1,3-benzodioxoles (compounds 5-19 in one study) showed that 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester (compound 8) was particularly active, inhibiting the growth of 52 different cell lines at micromolar concentrations. researchgate.net

Below is a table summarizing the efficacy of selected derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Reported Efficacy (IC50 in µM) | Reference |

|---|---|---|---|

| PZ2 (Arsenical Conjugate) | MCF-7 | 4.01 | nih.gov |

| PZ2 (Arsenical Conjugate) | 4T1 | 2.84 | nih.gov |

| PFZ2 (Arsenical Conjugate) | MCF-7 | 2.35 | nih.gov |

| PFZ2 (Arsenical Conjugate) | 4T1 | 1.83 | nih.gov |

| MAZ2 (Arsenical Conjugate) | MCF-7 | 2.45 | nih.gov |

| MAZ2 (Arsenical Conjugate) | 4T1 | 1.75 | nih.gov |

| Compound 8 | Leukemia (CCRF-CEM) | 5.62 | researchgate.net |

| Compound 8 | Colon Cancer (HCT-116) | 6.17 | researchgate.net |

Antimicrobial Properties Research

The search for new antimicrobial agents is critical in the face of growing antibiotic resistance. Research has demonstrated that synthetic derivatives of 1,3-benzodioxole possess notable antibacterial properties.

In one study, five derivatives containing the 1,3-benzodioxole scaffold were synthesized from piperonal (B3395001) and tested against five pathogenic bacterial strains. researchgate.net The investigation, using the agar (B569324) diffusion method, revealed that a Schiff base derivative (compound 2) was effective against four of the five tested strains, which included Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, methicillin-susceptible Staphylococcus aureus (MSSA), and notably, methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Further computational studies suggested that this compound may exert its effect by binding to the bacterial FabH enzyme, a key component in fatty acid synthesis. researchgate.net Other studies have also confirmed the activity of various phytochemicals and synthetic compounds against common pathogens like E. coli and S. aureus. nih.govresearchgate.netresearchgate.net

Antioxidant Activity Studies

Antioxidants are compounds that can inhibit or delay cellular damage caused by free radicals and oxidative stress. The 1,3-benzodioxole structure has been explored as a scaffold for developing new antioxidant agents.

The antioxidant potential of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govmdpi.comnih.gov This method measures the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH free radical. nih.gov Studies on benzodiazepine (B76468) derivatives incorporating the 1,3-benzodioxole moiety have demonstrated moderate antioxidant activity in such assays. researchgate.net The mechanism is believed to involve the scavenging of free radicals, thereby preventing oxidative damage to cellular components. nih.gov While the parent compound 1,3-Benzodioxole-5-propanol itself is not extensively detailed for this activity, its derivatives show promise in this area of research. researchgate.net

Anti-inflammatory Effects Research

The 1,3-benzodioxole nucleus is a key structural feature in various compounds that have been investigated for their anti-inflammatory properties. Research has shown that derivatives of 1,3-benzodioxole can exhibit significant anti-inflammatory activity. For instance, certain benzodioxole derivatives with aryl acetic acid and aryl acetate (B1210297) moieties have demonstrated moderate to potent inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov The selectivity of some of these compounds was found to be superior to the well-known non-steroidal anti-inflammatory drug (NSAID), ketoprofen. nih.gov

In studies involving rat paw edema induced by carrageenan, a common model for acute inflammation, some derivatives of 1,4-benzodioxine, a related heterocyclic system, have shown more potent in vivo anti-inflammatory activity than ibuprofen. researchgate.net Specifically, compounds containing a pyrrole (B145914) nucleus in addition to the benzodioxine structure were found to be particularly effective. researchgate.net

Furthermore, the anti-inflammatory potential of compounds containing the 1,3-benzodioxole structure is linked to their ability to modulate various inflammatory pathways. For example, some phytochemicals with structures related to 1,3-benzodioxole have been shown to inhibit the NF-κB pathway and reduce the expression of inflammatory markers such as TNF-α, COX-2, and IL-6. mdpi.com

The drug propranolol, which, while not a direct derivative of this compound, shares some structural similarities in its aromatic and alcohol components, has been shown to possess anti-inflammatory properties. mdpi.com Propranolol can promote the differentiation of monocytes into anti-inflammatory M2 macrophages and enhance their antioxidant activities through the activation of the NRF2 pathway. mdpi.com It has been observed to increase the release of the anti-inflammatory cytokine IL-10. mdpi.com

Enzyme Inhibition Studies

A series of 17 benzodioxole derivatives were evaluated for their inhibitory activity against α-amylase, a key enzyme in carbohydrate digestion. nih.gov The results indicated that 14 of these compounds displayed potent inhibition, with IC₅₀ values below 10 µg/ml. nih.gov Notably, one compound, 4f, was the most potent, with an IC₅₀ value of 1.11 µg/ml, which is more effective than the anti-glycemic agent acarbose (B1664774) (IC₅₀ 6.47 µg/ml). nih.gov Further studies on benzodioxol carboxamide derivatives also revealed potent α-amylase inhibition, with compounds IIa and IIc showing IC₅₀ values of 0.85 and 0.68 µM, respectively. nih.gov The presence of a carboxylic acid group, the benzodioxole ring, and halogen or methoxy (B1213986) substituted aryl groups were identified as important features for anti-amylase activity. nih.gov

Table 1: α-Amylase Inhibitory Activity of Benzodioxole Derivatives

| Compound | IC₅₀ (µg/ml) | Reference Compound | IC₅₀ (µg/ml) |

| 4f | 1.11 | Acarbose | 6.47 |

| IIa | 0.85 µM | ||

| IIc | 0.68 µM |

IC₅₀ represents the half maximal inhibitory concentration. Data sourced from multiple studies. nih.govnih.gov

Derivatives of 1,3-benzodioxole have also been investigated for their potential to inhibit lipase (B570770), an enzyme crucial for the digestion of dietary fats. nih.gov The inhibition of pancreatic lipase is a therapeutic strategy for managing obesity. nih.gov Research on a series of benzodioxole derivatives showed that some compounds exhibited inhibitory activity against lipase. nih.gov While the primary focus of that particular study was on α-amylase inhibition, the evaluation against lipase suggests the potential for developing dual inhibitors. nih.gov

A specific derivative, {4-[bis-(benzo[d] nih.govnih.govdioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048), was identified as an ultrapotent and highly selective inhibitor of monoacylglycerol lipase (MAGL) in vitro. nih.gov MAGL is a key enzyme in the endocannabinoid system and is involved in neuroinflammation. nih.gov

1,3-Benzodioxole-5-carboxylic acid has been identified as an inhibitor of malonic acid carboxylase. biosynth.com This enzyme is involved in the synthesis of fatty acids. The inhibitory mechanism is believed to involve the binding of the compound to the active site of the enzyme, thereby blocking the entry of acetic acid. biosynth.com

The enzyme 5α-reductase is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.govnih.gov Inhibition of this enzyme is a key therapeutic approach for conditions such as benign prostatic hyperplasia (BPH) and androgenic alopecia. nih.govnih.gov While direct studies on this compound as a 5α-reductase inhibitor are not extensively documented in the provided results, the broader class of benzodioxole derivatives has been explored. Lipidosterolic extracts of Serenoa repens (saw palmetto), which contain compounds with structural similarities, have been shown to inhibit both 5α-reductase type 1 and type 2 isoforms. mdpi.com This suggests that the benzodioxole moiety could be a valuable scaffold for designing novel 5α-reductase inhibitors.

Interactions with Biological Targets and Pathways

The biological activities of this compound and its derivatives stem from their interactions with various biological targets and pathways. The benzodioxole ring is a key pharmacophore that can engage in interactions with the active sites of enzymes. For instance, in the inhibition of α-amylase, docking studies suggest that potent inhibition arises from strong interactions with catalytic residues like E233 and H201, along with other stabilizing interactions. nih.gov

The anti-inflammatory effects of benzodioxole derivatives are mediated through their interaction with key inflammatory pathways. This includes the inhibition of COX enzymes, which are central to the production of prostaglandins, and the modulation of the NF-κB signaling pathway, a master regulator of inflammation. nih.govmdpi.com

In the context of lipase inhibition, the interaction of benzodioxole derivatives with monoacylglycerol lipase (MAGL) highlights their potential to modulate the endocannabinoid system. nih.gov By inhibiting MAGL, these compounds can increase the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), which plays a role in pain, inflammation, and neurotransmission. nih.gov

Furthermore, the interaction of 1,3-benzodioxole-5-carboxylic acid with malonic acid carboxylase demonstrates its ability to interfere with fatty acid synthesis pathways. biosynth.com The potential for 5α-reductase inhibition by related compounds points to interactions with steroid hormone metabolism pathways. mdpi.com

The versatility of the 1,3-benzodioxole scaffold allows for the synthesis of derivatives that can interact with a wide range of biological targets, leading to diverse pharmacological effects.

Interaction with Enzymes and Receptors

Derivatives of 1,3-benzodioxole have been the subject of extensive research, revealing their capacity to interact with a variety of enzymes and receptors, leading to significant biological effects. A notable area of investigation is their role as anticancer agents through enzyme interaction. For instance, studies have explored 1,3-benzodioxole propargyl ether derivatives as potential inhibitors of the histone deacetylase (HDAC) enzyme, which is linked to carcinogenesis. nih.gov Computational molecular docking simulations have shown that specific derivatives, such as compounds 7 and 9 from one study, exhibit a higher binding score with the HDAC-1 enzyme than some approved drugs, suggesting potent inhibitory action. nih.gov

Similarly, 1,3-benzodioxole-tagged dacarbazine (B1669748) derivatives have been investigated as inhibitors of tubulin, a protein crucial for cell proliferation. nih.gov Molecular docking analyses indicate that these compounds bind effectively to tubulin, potentially disrupting microtubule dynamics and thus exhibiting anticancer properties. nih.govtandfonline.com

In the realm of plant biology, N-(benzo[d] tandfonline.comnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives have been identified as potent agonists of the auxin receptor TIR1 (Transport Inhibitor Response 1). nih.govfrontiersin.org This interaction is crucial for mediating auxin-like physiological functions in plants. nih.gov The binding of these derivatives to the TIR1 receptor initiates a cascade of downstream events that regulate gene expression and plant growth. nih.govfrontiersin.org

Modulation of Lipid Metabolism Pathways (e.g., Upregulation of PPAR-α)

Certain derivatives of 1,3-benzodioxole have demonstrated significant activity in modulating lipid metabolism, primarily through the upregulation of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α). PPAR-α is a key nuclear receptor and transcription factor that regulates the expression of genes involved in fatty acid oxidation and lipid homeostasis. nih.govnih.gov

A study focused on 1,3-benzodioxole-based fibrate derivatives has shown their potential as hypolipidemic agents. nih.gov In this research, a specific derivative, compound 12, was found to be more effective than the commercial drug fenofibrate (B1672516) in a mouse model of hyperlipidemia. nih.gov Treatment with compound 12 led to a significant decrease in plasma levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) in mice fed a high-fat diet. nih.gov

Mechanistically, the study revealed that the expression of PPAR-α was significantly upregulated in the liver tissues of the mice treated with compound 12. nih.gov This upregulation is a key factor in the observed hypolipidemic effects, as activated PPAR-α enhances the breakdown of fatty acids, thereby lowering circulating lipid levels. nih.govreactome.orgnih.gov The research also noted improvements in hepatic lipid accumulation and a reduction in liver transaminase levels, indicating a hepatoprotective effect alongside the modulation of lipid metabolism. nih.gov

Table 1: Effect of 1,3-Benzodioxole-based Fibrate Derivative (Compound 12) on Plasma Lipids and PPAR-α Expression

| Parameter | Observation | Implication |

|---|---|---|

| Plasma Lipids | Significant reduction in Triglycerides (TG), Total Cholesterol (TC), and LDL-C. nih.gov | Potent hypolipidemic activity. nih.gov |

| PPAR-α Expression | Upregulated in liver tissue. nih.gov | Key mechanism for enhanced lipid metabolism. nih.gov |

| Liver Health | Ameliorated hepatic transaminases (AST, ALT) and improved hepatic lipid accumulation. nih.gov | Potential hepatoprotective effects. nih.gov |

Hydrogen Bonding Interactions with Proteins

Molecular docking studies have been instrumental in elucidating the specific interactions between 1,3-benzodioxole derivatives and their protein targets, with hydrogen bonding playing a critical role in the stability and specificity of these interactions.

In the context of anticancer research, the binding of 1,3-benzodioxole-tagged dacarbazine derivatives to the tubulin protein has been analyzed. tandfonline.com These analyses revealed that the derivatives form multiple hydrogen bonds with specific amino acid residues in the tubulin binding pocket. For example, one compound was shown to interact via hydrogen bonds with Pro162B, Met166B, and Thr198B, contributing to its strong binding energy and potential as a tubulin inhibitor. tandfonline.com

Similarly, in the study of auxin receptor agonists, molecular docking of the derivative K-10 with the TIR1 protein showed a greater binding affinity compared to the natural auxin, NAA. nih.gov This enhanced affinity was attributed to the specific binding modes within the active pocket of the receptor. nih.gov Although the specific hydrogen bonds were not detailed in the summary, this stronger binding affinity, which typically involves favorable interactions like hydrogen bonds, underpins its potent agonist activity. nih.gov This interaction is fundamental for stabilizing the compound within the receptor's active site, enabling it to effectively mimic natural auxin.

Transcriptional Activation Mechanisms

Derivatives of 1,3-benzodioxole can influence cellular processes by modulating the mechanisms of transcriptional activation. This is particularly evident in their function as plant growth regulators. The process of transcriptional activation generally involves the recruitment of co-activators and RNA polymerase to a promoter region, leading to the synthesis of mRNA from a DNA template. epa.gov

A series of N-(benzo[d] tandfonline.comnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides were found to act as potent auxin receptor agonists, and their mechanism involves triggering auxin-mediated transcriptional regulation. nih.gov The derivative known as K-10 was shown to significantly enhance the transcriptional activity of the DR5:GUS reporter gene in Arabidopsis primary roots. nih.gov The DR5 promoter is a synthetic auxin-responsive promoter, and increased GUS (β-glucuronidase) activity is a direct indicator of heightened auxin-response gene transcription. nih.gov

Further investigation through transcriptome analysis confirmed that K-10 induces a transcriptional response that is common with that of natural auxin. nih.govfrontiersin.org This indicates that the derivative effectively hijacks the native auxin signaling pathway to activate the transcription of downstream genes. nih.gov By binding to the TIR1 receptor, it facilitates the degradation of Aux/IAA repressor proteins, which in turn allows Auxin Response Factor (ARF) transcription factors to activate the expression of genes that promote root growth. nih.govfrontiersin.org

Plant Growth Regulation Studies

Auxin Receptor Agonist Activity (e.g., TIR1)

Researchers have successfully designed and synthesized derivatives of 1,3-benzodioxole that function as potent agonists for the auxin receptor TIR1 (Transport Inhibitor Response 1). nih.govfrontiersin.org The TIR1 protein is a key component of the auxin perception machinery in plants; it acts as the substrate-binding component of an SCF-type E3 ubiquitin ligase complex (SCFTIR1). When auxin binds to TIR1, it stabilizes the interaction between TIR1 and Aux/IAA transcriptional repressor proteins, leading to their ubiquitination and subsequent degradation.

A lead compound, N-(benzo[d] tandfonline.comnih.govdioxol-5-yl)-2-((4-chlorobenzyl) thio) acetamide, was identified through screening based on the TIR1 receptor. nih.gov From this, a series of derivatives were synthesized, with one compound, K-10, showing particularly remarkable activity. nih.govfrontiersin.org Studies using Arabidopsis mutants confirmed that K-10's physiological functions are auxin-like and are specifically recognized by the TIR1 receptor. nih.gov The tir1 mutant, which lacks a functional TIR1 receptor, was insensitive to the application of K-10, providing strong evidence that the compound acts directly through this receptor. frontiersin.org Molecular docking analysis further supported this by showing that K-10 has a stronger binding ability and greater affinity for TIR1 compared to the natural auxin, 1-naphthylacetic acid (NAA). nih.gov

Root Growth-Promoting Effects in Model Plants (e.g., Arabidopsis thaliana, Oryza sativa)

The potent auxin receptor agonist activity of 1,3-benzodioxole derivatives translates directly into significant effects on plant growth, particularly root development. nih.gov Deeper and longer root systems are advantageous for crop survival and productivity. nih.govfrontiersin.org

The derivative K-10, an N-(benzo[d] tandfonline.comnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide, demonstrated a remarkable promotive effect on root growth in two important model plant species: Arabidopsis thaliana (a dicot) and Oryza sativa (rice, a monocot). nih.govfrontiersin.org

In Arabidopsis, K-10 exhibited an outstanding root growth-promoting activity that far exceeded that of the natural auxin NAA. nih.gov At a concentration of 0.1 μM, K-10 produced a 37.1% promotive rate on primary root growth, whereas NAA was inhibitory at the same concentration. nih.gov

In Oryza sativa, K-10 also showed excellent activity. It achieved promotive rates of 34.4% and 65.1% on primary root elongation at concentrations of 1 μM and 5 μM, respectively. nih.gov These results were significantly greater than those of the initial lead compound and the reference auxin NAA. nih.gov Transcriptome analysis further revealed that K-10's mechanism involves down-regulating the expression of genes that inhibit root growth, consistent with its observed effects. nih.govfrontiersin.org

Table 2: Root Growth Promotion by 1,3-Benzodioxole Derivative (K-10)

| Plant Model | Concentration | Effect on Primary Root Growth | Reference |

|---|---|---|---|

| Arabidopsis thaliana | 0.1 μM | +37.1% promotion | nih.gov |

| Oryza sativa | 1 μM | +34.4% promotion | nih.gov |

| Oryza sativa | 5 μM | +65.1% promotion | nih.gov |

Auxin-like Physiological Function Investigations (e.g., DR5:GUS reporter, endogenous IAA concentrations)

Derivatives of 1,3-benzodioxole have been the subject of research for their potential as plant growth regulators, specifically for their auxin-like activities. Auxins are a class of plant hormones that play a crucial role in various aspects of plant growth and development, including root formation.

A study focused on a series of novel N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides, designated K-1 to K-22, which were designed and synthesized based on the auxin receptor TIR1 (Transport Inhibitor Response 1). nih.gov The bioassay results indicated that many of these compounds promoted primary root elongation and the formation of lateral roots. nih.gov One particular derivative, K-10, demonstrated a significant root growth-promoting activity, surpassing that of the commonly used synthetic auxin, 1-naphthylacetic acid (NAA). nih.gov

To elucidate the mechanism of action, researchers utilized the DR5:GUS reporter system in Arabidopsis thaliana. The DR5 promoter is a synthetic, auxin-responsive promoter that, when fused to the β-glucuronidase (GUS) reporter gene, allows for the visualization of auxin response in plant tissues. researchgate.netoregonstate.edunih.govusp.br Treatment with the K-10 derivative led to a significant increase in DR5:GUS transcriptional activity in the primary roots of Arabidopsis, similar to the effect of NAA, indicating that K-10 effectively induces the auxin response pathway. nih.gov In fact, the GUS activity was observed to be greater in response to K-10 than to NAA. nih.gov

Further investigations into the physiological effects involved measuring the concentrations of endogenous indole-3-acetic acid (IAA), the most common naturally occurring auxin in plants. nih.gov In Oryza sativa (rice) roots treated with the K-10 derivative, the concentration of free IAA was found to decrease significantly. nih.gov This finding is consistent with the effects of exogenous auxin application and suggests that K-10 possesses an in vivo auxin-like bioactivity, rather than simply elevating the plant's own auxin production. nih.gov This auxin-like activity was further supported by morphological changes in rice seedlings, where K-10 treatment increased the cross-sectional area of embryonic adventitious roots and the vascular cylinder area, which is a known effect of auxin in promoting vascular tissue differentiation. nih.gov

Table 1: Effect of Compound K-10 and NAA on Primary Root Elongation in Oryza sativa

| Compound | Concentration | Promotive Rate on Primary Root Elongation (%) |

|---|---|---|

| K-10 | 1 µM | 34.4 |

| 5 µM | 65.1 | |

| NAA | 0.005 µM | 5.8 |

| 0.05 µM | -12.3 |

Data sourced from a study on 1,3-benzodioxole derivatives as auxin receptor agonists. nih.gov

Bacterial Quorum Sensing Modulation

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that relies on the production and detection of signaling molecules called autoinducers. nih.govnih.gov This system allows bacteria to coordinate gene expression in a population-density-dependent manner, regulating various processes such as biofilm formation, virulence factor production, and antibiotic resistance. nih.govnih.gov The inhibition of quorum sensing is being explored as a potential strategy to control bacterial infections without the use of traditional antibiotics. nih.gov

While direct studies on the modulation of bacterial quorum sensing by this compound are not extensively detailed in the provided context, the broader class of 1,3-benzodioxole derivatives has been investigated for various biological activities. The structural similarity of some 1,3-benzodioxole compounds to known signaling molecules suggests their potential to interfere with QS pathways. Research in this area is ongoing, with a focus on identifying compounds that can act as quorum sensing inhibitors (QSIs). nih.gov QSIs can disrupt bacterial communication by various mechanisms, including inhibiting the synthesis of autoinducers or blocking their binding to receptor proteins. nih.govnih.gov

Insecticide Synergism and Microsomal Mixed-Function Oxidase Inhibition

Certain 1,3-benzodioxole derivatives are well-known for their role as insecticide synergists. mdpi.comnih.govacs.org Synergists are compounds that, while they may have little to no insecticidal activity on their own, can enhance the toxicity of an insecticide when used in combination. nih.govmedicine.dp.ua This synergistic effect is often achieved through the inhibition of metabolic enzymes in the insect, which would otherwise detoxify the insecticide. nih.gov

The primary mechanism for this synergism involves the inhibition of the microsomal mixed-function oxidase (MFO) system, a key group of enzymes responsible for the metabolism of a wide range of foreign compounds (xenobiotics), including insecticides. taylorandfrancis.comnih.gov

Interaction with Cytochrome P-450

The MFO system is heavily reliant on a superfamily of heme-containing enzymes known as cytochrome P450s (CYPs). nih.govnih.govnih.govyoutube.com These enzymes play a critical role in the oxidative metabolism of various substances. youtube.comyoutube.com 1,3-Benzodioxole derivatives, including those structurally related to this compound, can act as inhibitors of cytochrome P450 enzymes. nih.gov

The interaction of these derivatives with cytochrome P450 is a key aspect of their synergistic activity. nih.gov By inhibiting the P450 enzymes, these compounds prevent the breakdown of the insecticide, leading to a higher concentration of the active ingredient within the insect's body and for a longer duration, thereby increasing its toxic effect. nih.gov This inhibition can be a result of the 1,3-benzodioxole compound acting as a substrate for the P450 enzyme, leading to competitive inhibition, or in some cases, forming a more stable complex with the enzyme that renders it inactive. nih.govyoutube.com The specificity of inhibition can vary, with different derivatives potentially affecting different P450 isozymes. nih.gov

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides (K-1 to K-22) |

| 1-Naphthylacetic acid (NAA) |

Structure Activity Relationship Sar Studies and Analogue Design

Rational Design and Synthesis of 1,3-Benzodioxole-5-propanol Analogues

The rational design of analogues based on the 1,3-benzodioxole (B145889) scaffold is a strategic approach in medicinal chemistry to develop novel compounds with specific biological activities. This process involves modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. The 1,3-benzodioxole moiety is recognized as a significant pharmacophore, a structural feature responsible for a drug's biological activity, and is often incorporated into drug candidates to improve their pharmacological profiles, including bioavailability and metabolic stability.

One application of rational design is the development of novel auxin receptor agonists for promoting root growth in plants. frontiersin.orgnih.gov Starting from a lead compound identified through virtual screening against the auxin receptor TIR1, a series of N-(benzo[d] rsc.orgnih.govdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized. frontiersin.orgnih.govresearchgate.net The synthesis was typically achieved in a three-step process:

A substitution reaction between a substituted benzyl (B1604629) bromide and thioglycolic acid. frontiersin.orgnih.gov

Conversion of the resulting carboxylic acid to an acid chloride using an agent like oxalyl chloride. frontiersin.orgnih.gov

Finally, a reaction between the acid chloride and an organic amine, in this case, benzo[d] rsc.orgnih.govdioxol-5-amine, to yield the target acetamide (B32628) compounds. frontiersin.orgnih.gov

Impact of Structural Modifications on Biological Activity

Structural modifications to the 1,3-benzodioxole scaffold have a profound impact on the biological activity of its derivatives. Structure-activity relationship (SAR) studies are crucial for understanding how specific changes to a molecule's chemical structure alter its interactions with biological targets and, consequently, its therapeutic or biological effects.

In the context of antitumor activity, the integrity of the methylenedioxy bridge is critical. SAR studies of podophyllotoxin (B1678966) and its analogues revealed that converting the methylenedioxy unit to corresponding methoxy (B1213986) or hydroxy groups leads to a dramatic reduction in antitumor activity. nih.gov The length and nature of the substituent at the C-5 position of the benzodioxole ring are also important for activity. nih.gov For instance, some safrole derivatives with modifications at this position were unable to inhibit cell growth, suggesting that the antiproliferative effects are not solely due to the presence of the benzodioxole ring itself. nih.gov

In the development of COX inhibitors, the type and position of halogen substituents on an attached phenyl ring significantly influence activity. nih.gov A study on benzodioxole acetate (B1210297) and acetic acid derivatives showed that:

Benzodioxole acetate structures with halogens (Br, Cl, I) generally showed better activity against COX-1 and COX-2 compared to their non-halogenated counterpart. nih.gov

However, the non-halogenated acetic acid benzodioxole compound (4a) was a stronger inhibitor of both COX-1 and COX-2 than the non-halogenated acetate version (3a). nih.gov

Among the halogenated compounds, there were variations in potency. For example, compound 4f (containing iodine) showed the most potent inhibitory activity against the COX-1 enzyme. nih.gov

These findings highlight the subtle yet significant role that specific structural modifications play in modulating the biological activity of benzodioxole derivatives.

Table 1: Impact of Halogen Substitution on COX Enzyme Inhibition by Benzodioxole Derivatives nih.gov

| Compound | Substituent (on phenyl ring) | Derivative Type | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

|---|---|---|---|---|

| 3a | -H | Aryl Acetate | 12.32 | 14.34 |

| 3b | 2-Iodo | Aryl Acetate | 1.12 | 1.30 |

| 3c | 3-Iodo | Aryl Acetate | 27.06 | 37.45 |

| 3d | 2-Bromo | Aryl Acetate | 1.45 | 1.45 |

| 4a | -H | Aryl Acetic Acid | 1.45 | 3.34 |

| 4b | 2-Iodo | Aryl Acetic Acid | 4.25 | 2.35 |

| 4c | 3-Iodo | Aryl Acetic Acid | 33.70 | 39.14 |

| 4f | 4-Iodo | Aryl Acetic Acid | 0.725 | 2.55 |

Comparison with Related Benzodioxole Compounds and Other Bioactive Scaffolds

The 1,3-benzodioxole moiety's contribution to biological activity is often evaluated by comparing its derivatives with structurally similar compounds lacking this specific group. Such comparisons reveal the unique role of the benzodioxole ring in molecular interactions.

In the realm of anti-inflammatory drug design, newly synthesized benzodioxole derivatives have been compared to established drugs like Ketoprofen. nih.gov While the synthesized compounds showed moderate activity against COX-1 and COX-2 enzymes, many of them exhibited better COX-2 inhibition selectivity compared to Ketoprofen. nih.gov This improved selectivity was hypothesized to be due to the larger, more rigid benzodioxole moiety compared to the simple phenyl group present in Ketoprofen, suggesting that the benzodioxole scaffold can be used to fine-tune interactions within the enzyme's active site. nih.gov

Furthermore, the benzodioxole scaffold is an integral part of many natural products with potent biological activity, including the anticancer agent podophyllotoxin. nih.gov SAR studies have shown that the benzodioxole unit in these natural products is critical for their activity. nih.gov This contrasts with other bioactive scaffolds where the replacement of a key functional group might lead to a less dramatic change in efficacy.

Synthesis of Spirooxindole Pyrrolidinyl Derivatives Grafted with Benzodioxole Moieties

A specialized area of synthetic chemistry involves the creation of complex hybrid molecules that combine different bioactive scaffolds to produce novel therapeutic agents. One such endeavor is the synthesis of spirooxindole pyrrolidinyl derivatives that are "grafted" with benzodioxole moieties. rsc.orgnih.gov These spirooxindole structures are known for their diverse biological activities, and incorporating the benzodioxole group is a strategy to potentially enhance or modulate these effects. rsc.orgresearchgate.net

A highly stereoselective, three-component 1,3-dipolar cycloaddition reaction has been developed for this purpose. rsc.orgnih.gov This method offers advantages such as shorter reaction times, simple work-up procedures, and excellent yields. rsc.orgnih.govresearchgate.net The key steps of the synthesis are:

In situ generation of an azomethine ylide: This reactive intermediate is formed from the reaction of an isatin (B1672199) (an oxindole (B195798) derivative) and a secondary amino acid (like L-proline). rsc.org

Cycloaddition: The generated azomethine ylide then reacts with a dipolarophile. In this specific synthesis, the dipolarophiles are α,β-unsaturated carbonyl compounds, specifically chalcones that contain the 1,3-benzodioxole moiety. rsc.orgresearchgate.net

This reaction brings together the three components—isatin, amino acid, and the benzodioxole-containing chalcone—in a single pot to form the complex spirooxindole-pyrrolidinyl structure. rsc.orgresearchgate.net The stereochemistry of the resulting products was confirmed using various spectroscopic methods and, in one case, by single-crystal X-ray diffraction. rsc.orgnih.gov The synthesized compounds were subsequently evaluated for biological activity, with one derivative, compound 6i , showing potent inhibition against α-glucosidase and α-amylase enzymes, suggesting potential for anti-diabetic applications. rsc.orgnih.gov

Table 2: Synthesis of Benzodioxole-Grafted Spirooxindole Derivatives rsc.orgresearchgate.net

| Product | Dipolarophile (Benzodioxole Chalcone) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 6a | (E)-1-(benzo[d] rsc.orgnih.govdioxol-5-yl)-3-phenylprop-2-en-1-one | 92 | 3 |

| 6b | (E)-1-(benzo[d] rsc.orgnih.govdioxol-5-yl)-3-(p-tolyl)prop-2-en-1-one | 94 | 3 |

| 6c | (E)-1-(benzo[d] rsc.orgnih.govdioxol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 95 | 3 |

| 6d | (E)-1-(benzo[d] rsc.orgnih.govdioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one | 90 | 4 |

| 6e | (E)-1-(benzo[d] rsc.orgnih.govdioxol-5-yl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | 96 | 3 |

| 6i | (E)-3-(benzo[d] rsc.orgnih.govdioxol-5-yl)-1-(4-nitrophenyl)prop-2-en-1-one | 95 | 4 |

Functional Group Contribution to Molecular Interactions

The specific functional groups within the 1,3-benzodioxole scaffold make distinct and crucial contributions to its molecular interactions with biological targets. ebsco.com The defining feature is the dioxole ring fused to the benzene (B151609) ring.

The two oxygen atoms within the five-membered dioxole ring are key to the compound's unique chemical properties. chemicalbook.com They make the ring system electron-rich, which enhances its reactivity and ability to participate in various chemical reactions, particularly electrophilic substitution. chemicalbook.com This electron-rich nature is fundamental to its role as a pharmacophore.

Detailed structural analyses have shed light on the specific types of interactions the benzodioxole moiety can form. In studies of the alkaloid coptisine (B600270) binding to G-quadruplex DNA, X-ray diffraction analysis confirmed the direct involvement of the benzodioxole group. nih.gov The interactions identified included:

π–π stacking: The planar aromatic system of the benzodioxole ring interacts favorably with the flat surfaces of DNA bases. nih.gov

O–π interactions: The oxygen atoms of the dioxole ring can interact with the π-system of the DNA bases. nih.gov

CH–O interactions: The hydrogen atoms on the methylene (B1212753) bridge of the dioxole ring can form hydrogen bonds with oxygen atoms on the DNA backbone or bases. nih.gov

Computational Chemistry and Theoretical Modeling of 1,3 Benzodioxole 5 Propanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of molecules like 1,3-Benzodioxole-5-propanol.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules in the benzodioxole family, DFT calculations, often employing the B3LYP hybrid functional with a basis set like 6-311++G(d,p), are used to determine optimized molecular geometry, bonding features, and electronic properties. researchgate.netnih.gov These calculations can elucidate the distribution of electron density and identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. nih.gov

Studies on related benzodioxole structures have utilized DFT to analyze intramolecular interactions through Natural Bond Orbital (NBO) analysis, which reveals charge transfer and conjugative interactions within the molecule. researchgate.netnih.gov While specific DFT studies focused solely on this compound are not prominent in the surveyed literature, the established methodologies for similar compounds provide a clear framework for how its electronic properties would be theoretically investigated. researchgate.netorientjchem.org

A significant application of DFT is the calculation of harmonic vibrational wavenumbers. orientjchem.org Theoretical calculations predict the frequencies at which a molecule's bonds will vibrate, corresponding to different modes of stretching, bending, and rocking. orientjchem.org For related compounds like 5-nitro-1,3-benzodioxole, researchers have calculated these wavenumbers and compared them with experimental data from FT-IR and FT-Raman spectroscopy. orientjchem.orgresearchgate.net

The process involves optimizing the molecule's ground state geometry and then computing the second derivatives of the energy with respect to atomic displacements. The resulting theoretical wavenumbers are often scaled to correct for anharmonicity and limitations in the computational method, leading to better agreement with experimental spectra. orientjchem.orgresearchgate.net This comparative analysis allows for the precise assignment of observed spectral bands to specific vibrational modes, such as the characteristic C-H, C=C, and C-O-C vibrations of the benzodioxole core and its substituents. orientjchem.org

Beyond vibrational frequencies, DFT calculations can also predict the intensities of infrared (IR) absorptions and the activities of Raman scattering bands. osti.govcardiff.ac.uk The interpretation of experimental vibrational spectra can be complex; theoretical predictions of IR and Raman intensities provide a crucial aid in assigning the observed spectral peaks. cardiff.ac.uk

For instance, computational studies on similar benzodioxole derivatives report the predicted IR intensities and Raman activities alongside the calculated wavenumbers. orientjchem.orgresearchgate.net This allows for the direct simulation of what the IR and Raman spectra should look like, which can then be compared to experimental measurements. osti.gov Discrepancies and agreements between the calculated and experimental spectra help to confirm the molecular structure and provide a deeper understanding of its vibrational properties. orientjchem.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to predict how a molecule might behave in a biological system and to assess its potential as a drug candidate.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the interaction between a small molecule ligand and the binding site of a target protein or receptor. While molecular docking has been performed on complex derivatives containing a benzodioxole moiety to explore their antimicrobial activity, specific molecular docking studies for this compound were not identified in the reviewed literature. researchgate.net Such studies would be necessary to explore its potential interactions with specific biological targets.

Chemo-informatics involves the use of computational methods to analyze chemical data. One of the most common analyses is the evaluation of a compound's drug-likeness using criteria such as Lipinski's Rule of Five. drugbank.com This rule assesses the likelihood of a chemical compound being an orally active drug in humans based on key physicochemical properties. drugbank.comnih.gov The rule states that a drug candidate is more likely to be orally bioavailable if it satisfies the following criteria:

No more than 5 hydrogen bond donors. drugbank.com

No more than 10 hydrogen bond acceptors. drugbank.com

A molecular mass of less than 500 Daltons. drugbank.com

An octanol-water partition coefficient (log P) not greater than 5. drugbank.com

An analysis of this compound shows that it fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for oral bioavailability.

| Property | Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 180.20 g/mol nih.gov | < 500 | Yes |

| logP (XLogP3) | 1.8 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 nih.gov | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 nih.gov | ≤ 10 | Yes |

Solvatochromic Behavior and Solvent Interaction Studies

The interaction of a solute with its surrounding solvent molecules can significantly influence its electronic absorption and emission spectra, a phenomenon known as solvatochromism. While specific solvatochromic studies on this compound are not extensively documented in publicly available literature, research on structurally related 1,3-benzodioxole (B145889) derivatives provides valuable insights into the expected behavior.

A study on (E)-1-(4-hydroxypiperidin-1-yl)-3-(7-methoxybenzo[d]dioxol-5-yl)prop-2-en-1-one, a more complex benzodioxole derivative, demonstrated distinct solvatochromic shifts in solvents of varying polarities. Typically, the absorption (νa) and emission (νf) maxima are analyzed using models like the Lippert-Mataga, Kamlet-Taft, and Catalan methods to quantify the nature of solute-solvent interactions. For instance, a bathochromic (red) shift in the emission spectrum with increasing solvent polarity often indicates a larger dipole moment in the excited state compared to the ground state, suggesting significant intramolecular charge transfer (ICT) upon excitation.

For this compound, the presence of the hydroxyl (-OH) group in the propanol (B110389) side chain would be expected to play a significant role in its solvatochromic behavior. This group can act as both a hydrogen bond donor and acceptor, leading to specific interactions with protic and aprotic solvents. One would anticipate a red shift in the emission spectrum in polar protic solvents like ethanol (B145695) and methanol (B129727) due to the stabilization of the more polar excited state through hydrogen bonding.

Table 1: Illustrative Solvatochromic Data for a 1,3-Benzodioxole Derivative (Note: This data is for (E)-1-(4-hydroxypiperidin-1-yl)-3-(7-methoxybenzo[d]dioxol-5-yl)prop-2-en-1-one and is presented to illustrate the typical parameters measured in such a study. Specific values for this compound are not available in the cited literature.)

| Solvent | Absorption Max (νa) (cm⁻¹) | Emission Max (νf) (cm⁻¹) | Stokes Shift (Δν) (cm⁻¹) |

| Toluene | 28,490 | 22,624 | 5,866 |

| Acetone (B3395972) | 28,409 | 21,978 | 6,431 |

| Acetonitrile | 28,490 | 22,026 | 6,464 |

| Methanol | 28,490 | 21,276 | 7,214 |

| Ethanol | 28,409 | 21,367 | 7,042 |

Excited State Dipole Moment Estimation

The change in dipole moment between the ground state (μg) and the excited state (μe) is a key parameter in understanding the electronic redistribution upon photoexcitation. The excited state dipole moment can be estimated from solvatochromic data using various theoretical models. The Lippert-Mataga equation is a fundamental model used for this purpose, which relates the Stokes shift to the change in dipole moment and the solvent polarity function.

Lippert-Mataga Equation: Δν ≈ (2/hc) * ( (μe - μg)² / a³ ) * Δf + constant

where:

Δν is the Stokes shift

h is Planck's constant

c is the speed of light

a is the Onsager cavity radius of the solute

Δf is the solvent polarity function

In studies of related 1,3-benzodioxole derivatives, it has been consistently observed that the excited state dipole moment is greater than the ground state dipole moment (μe > μg). This is characteristic of molecules undergoing intramolecular charge transfer (ICT), where the electron density shifts from an electron-donating part of the molecule to an electron-accepting part upon excitation. For this compound, the benzodioxole ring system can act as the electron-donating moiety.

The ground state dipole moment (μg) is typically calculated using computational methods like Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set (e.g., 6-311G++(d,p)). Once μg and the Onsager cavity radius are determined computationally, the experimental solvatochromic data can be used to estimate μe. Other methods, such as those proposed by Bakhshiev and Kawski-Chamma-Viallet, can also be employed to provide a more comprehensive analysis.

Table 2: Example Dipole Moment Data for a 1,3-Benzodioxole Derivative (Note: This data is for a representative chromone (B188151) derivative and is for illustrative purposes. Specific values for this compound are not available in the cited literature.)

| Method | Ground State Dipole Moment (μg) (Debye) | Excited State Dipole Moment (μe) (Debye) |

| DFT/B3LYP/6-311G++(d,p) | 4.5 | - |

| Lippert-Mataga | - | 7.8 |

| Bakhshiev | - | 8.1 |

Analysis of Molecular Conformations and Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. While a dedicated, publicly accessible MD study on the conformational landscape of this compound is scarce, research involving its structural analog, safrole, provides a clear example of how these techniques are applied.

Environmental Fate and Degradation Pathways of 1,3 Benzodioxole 5 Propanol

Dissociation and Rearrangement Studies (e.g., Formation of Cyclopentene-based Ketones)

Studies on the gasification of lignin (B12514952) model compounds in supercritical water have revealed that 1,3-benzodioxole (B145889), a core structural component of 1,3-Benzodioxole-5-propanol, can be an intermediate product. Under high-temperature conditions, this 1,3-benzodioxole intermediate has been observed to undergo further dissociation. A notable rearrangement pathway in these processes is the formation of cyclopentene-based ketones mdpi.com. This transformation suggests a potential degradation route for this compound where the aromatic and dioxole rings undergo significant alteration, leading to the formation of non-aromatic, cyclic ketone structures.

Table 1: Potential Rearrangement Products from 1,3-Benzodioxole Moiety Degradation

| Precursor Moiety | Key Intermediate | Potential Rearrangement Product Class |

|---|---|---|

| 1,3-Benzodioxole | 1,3-Benzodioxole radical | Cyclopentene-based ketones |

This data is inferred from studies on analogous lignin model compounds. mdpi.com

Dealkylation Reactions via Hydroxyl Radicals

Hydroxyl radicals (•OH) are highly reactive species present in the environment, primarily formed through photochemical processes in the atmosphere and water. These radicals play a crucial role in the degradation of many organic pollutants. For compounds containing alkyl side chains, such as the propanol (B110389) group in this compound, dealkylation is a significant degradation pathway.